molecular formula C7H6ClNO4S B1313158 3-Chloro-4-(methylsulfonyl)nitrobenzene CAS No. 91842-77-2

3-Chloro-4-(methylsulfonyl)nitrobenzene

Cat. No. B1313158
CAS RN: 91842-77-2
M. Wt: 235.65 g/mol
InChI Key: DMNZSCLCCLDNPZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylsulfonyl)nitrobenzene is a chemical compound with the molecular formula C7H6ClNO4S . It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular weight of 3-Chloro-4-(methylsulfonyl)nitrobenzene is 235.64500 . Its exact mass is 234.97100 . The molecular formula is C7H6ClNO4S .


Physical And Chemical Properties Analysis

3-Chloro-4-(methylsulfonyl)nitrobenzene has a density of 1.52g/cm3 . Its boiling point is 419.659ºC at 760 mmHg . The flash point is 207.603ºC .

Scientific Research Applications

Reactions with Aqueous Sodium Hydroxide

  • Application : This compound reacts in aqueous sodium hydroxide solution, as studied by Shaw & Miller (1970). They found that the reaction of 2-nitrophenyl-sulfonylacetic acid under these conditions yields products including 2-methyl-sulfonylnitrobenzene and 2-nitrophenol (Shaw & Miller, 1970).

Antimicrobial Activity and Docking Studies

  • Application : Kumar et al. (2020) synthesized a series of new 4-chloro-3-nitrobenzene sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride. These compounds exhibited good to moderate antimicrobial activities and showed binding affinity towards DNA Gyrase-A, indicating potential in medical research (Kumar et al., 2020).

Methylsulfinyl Carbanion Reactions

  • Application : Otsuji, Yabune, and Imoto (1969) explored the treatment of certain nitrophthalates with dimethyl sulfoxide and sodium methoxide, leading to the formation of various compounds including 2-chloro-2-methylthio-5-methoxy-1,3-indanedione. This study highlights the compound's reactivity in organic synthesis (Otsuji et al., 1969).

Application in Carbonic Anhydrase Inhibitors

  • Application : Sapegin et al. (2018) reported that 4-Chloro-3-nitrobenzenesulfonamide reacts with bis-electrophilic phenols to produce [1,4]oxazepine-based primary sulfonamides, which strongly inhibit human carbonic anhydrases. This is significant in the development of therapeutic agents (Sapegin et al., 2018).

Oxidation with Chlorine Dioxide

  • Application : Loginova et al. (2011) studied the oxidation of various sulfides, including 1-butylsulfanyl-4-nitrobenzene, to corresponding sulfoxides using chlorine dioxide. This research contributes to understanding the chemoselectivity in oxidation processes (Loginova et al., 2011).

Ipso Nitration and Nitration Studies

  • Application : Research by Fischer & Seyan (1978) into the nitration of chloromethylbenzenes with aromatic nitro compounds provided insights into the formation of various nitrobenzene derivatives, demonstrating the compound's role in organic synthesis (Fischer & Seyan, 1978).

Isotopic Abundance Analysis

  • Application : Trivedi et al. (2016) investigated the impact of biofield energy treatment on the isotopic abundance ratios in 1-Chloro-3-nitrobenzene (3-CNB), a related compound, using gas chromatography-mass spectrometry. This study may have implications for the synthesis of pharmaceuticals and other industrial chemicals (Trivedi et al., 2016).

Crystal Structure Analysis

  • Application : The crystal structure of 4-nitrobenzene sulfonate anion, a related compound, was analyzed by Hemamalini, Razak, and Fun (2011), providing insights into its molecular interactions and network formation (Hemamalini et al., 2011).

Schiff Base Dye Ligands

  • Application : Ahmadi & Amani (2012) studied the synthesis and properties of Schiff base dye ligands, including derivatives of chloro- and nitrobenzene. These compounds are significant in exploring biological activity and magnetic properties (Ahmadi & Amani, 2012).

Safety And Hazards

Safety data sheets indicate that 3-Chloro-4-(methylsulfonyl)nitrobenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a doctor . Suitable extinguishing media in case of fire include dry chemical, carbon dioxide, or alcohol-resistant foam .

properties

IUPAC Name

2-chloro-1-methylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNZSCLCCLDNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441105
Record name 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(methylsulfonyl)nitrobenzene

CAS RN

91842-77-2
Record name 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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